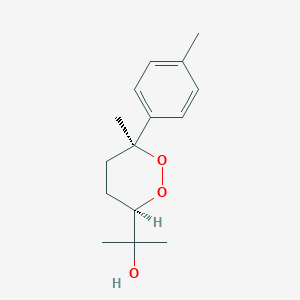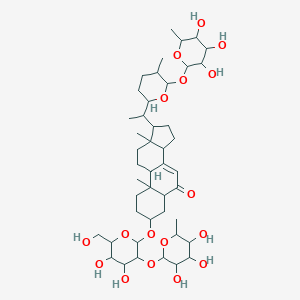
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, commonly known as ADMA, is a naturally occurring amino acid derivative that is synthesized from the amino acid arginine. ADMA is an important biomarker for cardiovascular diseases and is involved in the regulation of nitric oxide (NO) production in the body.
Mechanism of Action
ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS catalyzes the conversion of arginine to 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid and citrulline. ADMA binds to the same site on 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS as arginine, but does not undergo the same reaction. Therefore, ADMA inhibits the production of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid by 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Elevated levels of ADMA result in decreased 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production and impaired vascular function.
Biochemical and Physiological Effects:
ADMA has been shown to have a number of biochemical and physiological effects. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with cardiovascular diseases. ADMA also inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production, which can lead to impaired vascular function and increased blood pressure. In addition, ADMA has been shown to promote oxidative stress and inflammation, which are also involved in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
ADMA is a useful biomarker for cardiovascular diseases and can be easily measured in plasma and urine. However, there are some limitations to using ADMA as a biomarker. ADMA levels can be affected by a number of factors, including age, gender, and kidney function. Therefore, it is important to take these factors into account when interpreting ADMA levels. In addition, there is some variability in ADMA measurements between different laboratories and assay methods.
Future Directions
There are a number of future directions for ADMA research. One area of research is the development of new therapies that target ADMA. These therapies could include drugs that inhibit the synthesis of ADMA or drugs that compete with ADMA for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Another area of research is the identification of new biomarkers for cardiovascular diseases. While ADMA is a useful biomarker, it is not specific to cardiovascular diseases and can be affected by a number of factors. Therefore, there is a need for new biomarkers that are more specific to cardiovascular diseases. Finally, there is a need for more research on the role of ADMA in other diseases, such as diabetes and kidney disease.
Synthesis Methods
ADMA is synthesized from arginine by the enzyme arginine methyltransferase (PRMT). PRMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the guanidine group of arginine, resulting in the formation of ADMA. ADMA is then released into the bloodstream and can be detected in plasma and urine.
Scientific Research Applications
ADMA is a biomarker for cardiovascular diseases such as hypertension, atherosclerosis, and coronary artery disease. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with these diseases. ADMA is also involved in the regulation of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production in the body. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid is a potent vasodilator and is important for maintaining normal blood pressure and vascular function. ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of the enzyme nitric oxide synthase (5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS). Therefore, ADMA is also a potential therapeutic target for cardiovascular diseases.
properties
CAS RN |
115857-47-1 |
|---|---|
Product Name |
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-7-methyl-2-propan-2-yloctanoic acid |
InChI |
InChI=1S/C12H25NO4/c1-6(2)5-8(13)10(14)11(15)9(7(3)4)12(16)17/h6-11,14-15H,5,13H2,1-4H3,(H,16,17)/t8-,9+,10+,11+/m0/s1 |
InChI Key |
PWGMWPXTBHYKNG-LNFKQOIKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H]([C@@H]([C@@H](C(C)C)C(=O)O)O)O)N |
SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
Canonical SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
synonyms |
5-ADIMOA 5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















